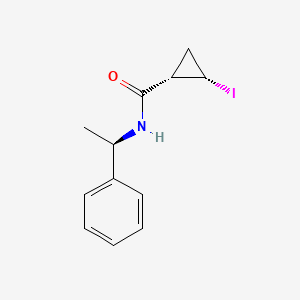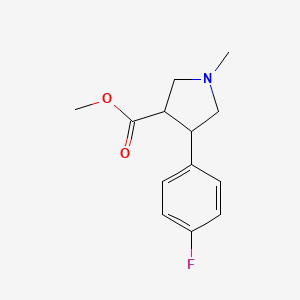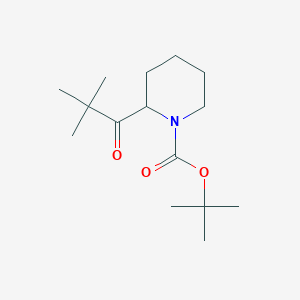
tert-Butyl 2-pivaloylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-pivaloylpiperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C15H27NO3 . It is commonly used in research and industrial applications due to its unique chemical properties and reactivity. This compound is characterized by the presence of a piperidine ring substituted with tert-butyl and pivaloyl groups, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-pivaloylpiperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and pivaloyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-pivaloylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original tert-butyl or pivaloyl groups.
Scientific Research Applications
Chemistry: tert-Butyl 2-pivaloylpiperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for investigating the interactions of piperidine-containing molecules with biological targets .
Medicine: this compound is explored for its potential therapeutic applications. It is used in the development of new drugs targeting specific biological pathways, particularly those involving piperidine receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including polymer synthesis and catalysis .
Mechanism of Action
The mechanism of action of tert-Butyl 2-pivaloylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring in the compound can bind to these targets, modulating their activity and leading to various biological effects. The tert-butyl and pivaloyl groups enhance the compound’s stability and facilitate its interaction with hydrophobic regions of the target molecules .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Comparison: tert-Butyl 2-pivaloylpiperidine-1-carboxylate is unique due to the presence of the pivaloyl group, which imparts distinct steric and electronic properties. This makes it more stable and less reactive compared to similar compounds with different substituents. The tert-butyl group also enhances its hydrophobicity, making it more suitable for applications requiring interaction with hydrophobic environments .
Properties
Molecular Formula |
C15H27NO3 |
|---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 2-(2,2-dimethylpropanoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)12(17)11-9-7-8-10-16(11)13(18)19-15(4,5)6/h11H,7-10H2,1-6H3 |
InChI Key |
BGORJGXDMKLPHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1CCCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


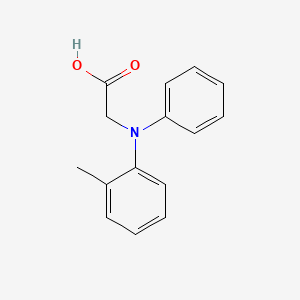

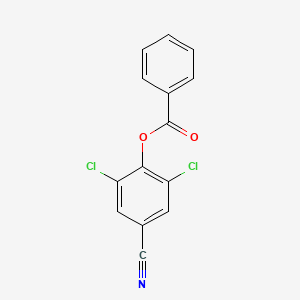
![Diethyl 2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate](/img/structure/B13003687.png)
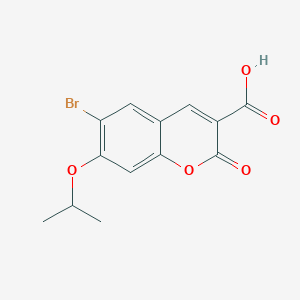
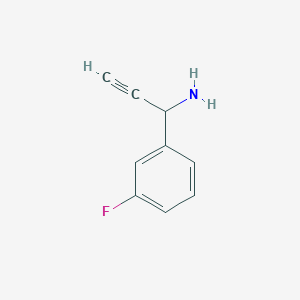
![5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid](/img/structure/B13003710.png)

![2-Amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13003729.png)
